molecular formula C14H23ClN2O B6179478 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis CAS No. 2613299-50-4

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis

Cat. No.: B6179478
CAS No.: 2613299-50-4
M. Wt: 270.8
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Description

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis is a complex organic compound that is notable for its structural uniqueness and potential applications in various scientific fields. As a derivative of morpholine, this compound features both aromatic and amine functionalities, making it an interesting subject of study in the realms of synthetic chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis typically begins with the preparation of its core structure. This involves a series of stepwise reactions, such as:

  • Starting Material: Synthesis begins with a benzyl halide derivative.

  • Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with morpholine.

  • Chirality Induction: Specific chiral catalysts are used to induce the desired (2R,6S) configuration.

  • Final Conversion: Hydrochloride formation is achieved through the addition of hydrochloric acid in an appropriate solvent system, usually under controlled temperatures.

Industrial Production Methods: Industrial production typically scales up these steps using robust and cost-effective processes, ensuring high purity and yield. The reactions are optimized for large-batch synthesis, often involving continuous flow reactors and automated systems to maintain the chiral integrity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis participates in various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide, forming corresponding oxides.

  • Reduction: Reduction reactions, such as those using lithium aluminum hydride, can convert certain functionalities to their reduced forms.

  • Substitution: It undergoes nucleophilic substitution reactions, especially at the aromatic ring and amine functionalities.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, under acidic or basic conditions.

  • Reduction: Lithium aluminum hydride, under anhydrous conditions.

  • Substitution: Various alkyl halides in the presence of base catalysts.

Major Products:

  • Oxidation Products: Corresponding N-oxides and other oxidized derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: New compounds with different substituents on the aromatic ring or morpholine group.

Scientific Research Applications

1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride, cis has a broad range of applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its role as a ligand in binding studies.

  • Medicine: Explored for potential therapeutic properties, including its use as a building block for drug development.

  • Industry: Utilized in the formulation of specialized materials and catalysts.

Mechanism of Action

Mechanism of Action: The compound's mechanism of action is dependent on its interaction with various molecular targets. It primarily acts by binding to specific receptors or enzymes, thereby influencing biological pathways. The (2R,6S) configuration is critical for its activity, ensuring proper alignment and interaction at the molecular level.

Molecular Targets and Pathways:

  • Receptors: Binds to certain G-protein coupled receptors.

  • Enzymes: Acts as an inhibitor or activator for various enzymes, depending on the functional group modifications.

  • Pathways: Influences signal transduction pathways, leading to varied biological effects.

Comparison with Similar Compounds

  • 1-(4-morpholinyl)propan-2-amine hydrochloride

  • 4-(2-methoxyphenyl)morpholine

  • N-(2-hydroxyethyl)-4-(1-phenylpropyl)morpholine

Each of these compounds shares structural similarities but differs in functional groups and chiral configurations, leading to unique properties and applications.

Properties

CAS No.

2613299-50-4

Molecular Formula

C14H23ClN2O

Molecular Weight

270.8

Purity

95

Origin of Product

United States

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